N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide
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Overview
Description
N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound with a unique structure that includes a naphthalene ring, a hydroxyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carbohydrazide with dicyclopropyl ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with continuous monitoring of reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or aldehydes.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or aminated naphthalene derivatives.
Scientific Research Applications
N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide: shares similarities with other naphthalene derivatives and carbohydrazide compounds.
Naphthoquinones: Compounds with similar naphthalene structures but different functional groups.
Hydrazones: Compounds with similar carbohydrazide moieties but different aromatic rings.
Uniqueness
The uniqueness of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
304665-46-1 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(dicyclopropylmethylideneamino)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c21-16-10-14-4-2-1-3-13(14)9-15(16)18(22)20-19-17(11-5-6-11)12-7-8-12/h1-4,9-12,21H,5-8H2,(H,20,22) |
InChI Key |
ZAHGQNWBESLRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)C4CC4 |
Origin of Product |
United States |
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